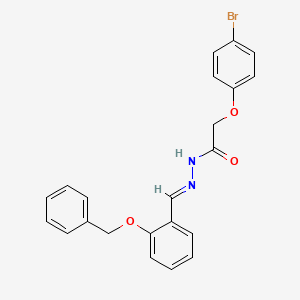![molecular formula C25H23ClN4O3S B11984647 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11984647.png)
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . This particular compound is characterized by its unique structure, which includes a benzimidazole core, a chlorobenzyl group, and a dimethoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction involving 4-chlorobenzyl chloride and the benzimidazole core.
Thioether Formation: The thioether linkage is formed by reacting the chlorobenzyl-substituted benzimidazole with a thiol reagent.
Hydrazide Formation: The final step involves the condensation of the thioether with 2,4-dimethoxybenzaldehyde and hydrazine hydrate to form the acetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the nitro groups or the imine bond, converting them to amines or amides.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and amides.
Substitution: Nitro, bromo, and sulfonyl derivatives
Scientific Research Applications
2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-hydroxybenzylidene)acetohydrazide .
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-(2-ethoxyphenyl)methylidene]acetohydrazide .
Uniqueness
Structural Features: The presence of the 2,4-dimethoxyphenyl moiety and the specific positioning of the chlorobenzyl group make this compound unique compared to its analogs.
Pharmacological Activity: It exhibits distinct biological activities, such as enhanced antimicrobial and anticancer properties, due to its unique structure.
Properties
Molecular Formula |
C25H23ClN4O3S |
|---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H23ClN4O3S/c1-32-20-12-9-18(23(13-20)33-2)14-27-29-24(31)16-34-25-28-21-5-3-4-6-22(21)30(25)15-17-7-10-19(26)11-8-17/h3-14H,15-16H2,1-2H3,(H,29,31)/b27-14+ |
InChI Key |
VOHFGVUEFBVVGS-MZJWZYIUSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide](/img/structure/B11984566.png)

![(4-Fluorophenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11984571.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(2-furylmethyl)amino]ethyl}benzamide](/img/structure/B11984574.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11984576.png)
![(2-oxochromen-7-yl) 3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11984578.png)
![N-{2,2,2-trichloro-1-[(2,5-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11984580.png)

![2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-naphthalen-2-ylethylideneamino]acetamide](/img/structure/B11984587.png)
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11984598.png)
![[2,6-dimethoxy-4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] acetate](/img/structure/B11984602.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2-bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11984605.png)
![2-phenyl-4,5-bis[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B11984616.png)

